N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide
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Overview
Description
N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide can be achieved through a multi-step process involving the formation of the indole core followed by N-alkylation and subsequent amide formation. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form indoles . The indole derivative is then subjected to N-alkylation using alkyl halides in the presence of a base . Finally, the resulting N-alkylated indole is reacted with 2,6-difluorobenzoyl chloride to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide is unique due to the presence of the 2,6-difluorobenzene ring, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy compared to similar compounds.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O/c1-11-8-13-9-12(6-7-16(13)22(11)2)10-21-18(23)17-14(19)4-3-5-15(17)20/h3-9H,10H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCLVAKESBLMPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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